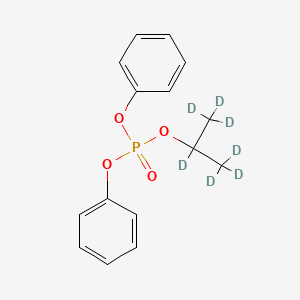
Isopropyl diphenyl phosphate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl diphenyl phosphate-d7 is a deuterium-labeled analog of isopropyl diphenyl phosphate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl diphenyl phosphate-d7 involves the incorporation of deuterium into isopropyl diphenyl phosphate. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of an acid catalyst to facilitate the esterification process. The general reaction involves the esterification of deuterated isopropanol with diphenyl phosphate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium. The final product is purified through distillation and other purification techniques to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Isopropyl diphenyl phosphate-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Oxidation: Formation of diphenyl phosphate.
Reduction: Formation of isopropanol.
Substitution: Formation of substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Isopropyl diphenyl phosphate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and metabolism of phosphates in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of phosphate-containing drugs.
Mechanism of Action
The mechanism of action of isopropyl diphenyl phosphate-d7 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium labeling allows for the precise tracking of the compound through various pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to study the metabolism and distribution of phosphates .
Comparison with Similar Compounds
Similar Compounds
Isopropyl diphenyl phosphate: The non-deuterated analog.
Diphenyl phosphate: Lacks the isopropyl group.
Triphenyl phosphate: Contains three phenyl groups instead of two.
Uniqueness
Isopropyl diphenyl phosphate-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for the precise tracking and quantification of the compound, making it invaluable in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .
Properties
Molecular Formula |
C15H17O4P |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl diphenyl phosphate |
InChI |
InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3/i1D3,2D3,13D |
InChI Key |
YDICVVYPXSZSFA-GYDXGMDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


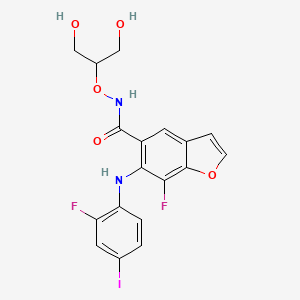
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


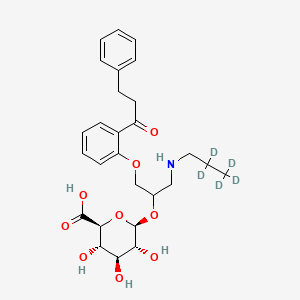

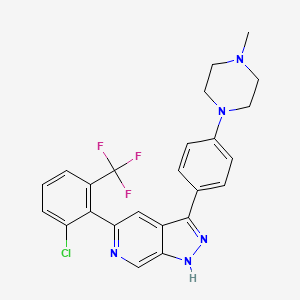

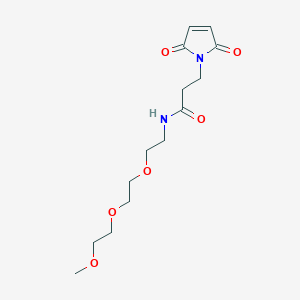
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
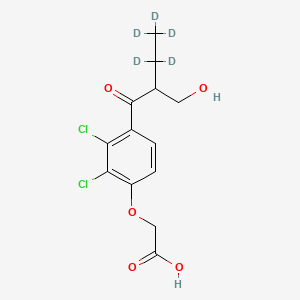
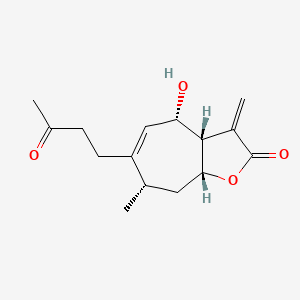
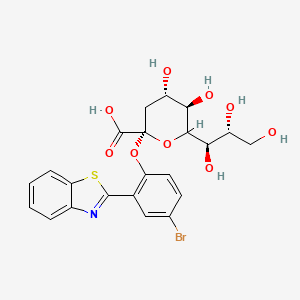
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
